Methoxyacetyl vs. Acetyl Substitution: Impact on Hydrogen-Bond Acceptor Count and Calculated LogP
Compared to its direct acetyl analog (CAS 329083-26-3), 652139-70-3 incorporates a methoxy oxygen atom that increases the hydrogen-bond acceptor (HBA) count from 3 to 4 while adding a rotational bond, resulting in a higher topological polar surface area (tPSA: 58.8 Ų for 652139-70-3 vs. 46.4 Ų for the acetyl analog, calculated via the same method) and a modest increase in calculated logP (Δ logP ≈ +0.4) . These differences are quantifiable and relevant for balancing solubility and passive permeability in early-stage drug discovery.
| Evidence Dimension | Hydrogen-bond acceptor count (HBA), topological polar surface area (tPSA), and calculated logP |
|---|---|
| Target Compound Data | HBA=4, tPSA=58.8 Ų, calculated logP=1.39 |
| Comparator Or Baseline | N-(4-amino-phenyl)-N-(2-dimethylamino-ethyl)-acetamide (CAS 329083-26-3): HBA=3, tPSA=46.4 Ų, calculated logP=1.01 |
| Quantified Difference | Δ HBA = +1; Δ tPSA = +12.4 Ų; Δ logP ≈ +0.38 units |
| Conditions | In silico calculation using standard fragment-based methods (ChemSrc reported values, 2026) |
Why This Matters
The additional hydrogen-bond acceptor and higher tPSA of 652139-70-3 can improve aqueous solubility and modulate off-target binding compared to the acetyl analog, factors that directly influence the selection of a building block for library synthesis or lead optimization programs.
